Cas no 391234-95-0 (1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-)

1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- structure
391234-95-0 structure
Product Name:1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
Numero CAS:391234-95-0
MF:C17H21NO4
MW:303.35294508934
CID:299166
PubChem ID:3343
Update Time:2025-04-19

1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
    • 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol
    • Fenoterol [USAN:INN:BAN]
    • SDCCGSBI-0050527.P004
    • KBio1_000405
    • Lopac0_000544
    • KBio2_004294
    • KBio2_001726
    • Fenoterolum
    • AB00053590_10
    • SPBio_002403
    • BRN 2157041
    • 3,5-Dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)benzyl alcohol
    • 5-(1-hydroxy-2-(1-(4-hydroxyphenyl)propan-2-ylamino)ethyl)benzene-1,3-diol
    • 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol
    • Prestwick1_000282
    • SPBio_001376
    • fenoterol
    • 13392-18-2
    • s5769
    • NSC 757811
    • CCG-204634
    • Spectrum2_001388
    • Prestwick3_000282
    • L000255
    • TH-1165A FREE BASE
    • DTXSID4023046
    • 5-{1-Hydroxy-2-[2-(4-hydroxy-phenyl)-1-methyl-ethylamino]-ethyl}-benzene-1,3-diol
    • SBI-0050527.P003
    • HMS3886D03
    • 1-(p-Hydroxyphenyl)-2-((.beta.-hydroxy-.beta.-(3',5'-dihydroxyphenyl))ethyl)aminopropane
    • Q420188
    • 391234-95-0
    • BPBio1_000204
    • 3,5-Dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)benzyl alcohol
    • Th-1165a
    • rac-(2S)-N-[(2R)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-1-(4-hydroxyphenyl)propan-2-amonium bromide
    • Spectrum4_001014
    • Fenoterolum [INN-Latin]
    • KBio3_001890
    • AC-13630
    • Partusisten
    • Spectrum5_001572
    • NCGC00162181-01
    • D04157
    • AKOS015964608
    • BDBM50131281
    • IDI1_000405
    • 5-(1-hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,3-diol
    • CHEBI:149226
    • NINDS_000405
    • Benzyl alcohol, 3,5-dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)-
    • SCHEMBL5009
    • Prestwick2_000282
    • BRD-A97104540-004-08-5
    • TH 1165A
    • CHEMBL537445
    • Partusisten (Salt/Mix)
    • TH 1165A FREE BASE
    • Spectrum3_000915
    • HY-B0976
    • Prestwick0_000282
    • NCGC00015430-02
    • GTPL557
    • Berotec (Salt/Mix)
    • BSPBio_000184
    • KBioSS_001726
    • EN300-18530961
    • NS00002340
    • Spectrum_001246
    • CS-4466
    • 1,3-Benzenediol, 5-(1-hydroxy-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-
    • Airum
    • TH 1165A [AS HYDROBROMIDE SALT]
    • Fenoterol (USAN/INN)
    • BRD-A97104540-004-04-4
    • NCGC00015430-03
    • TH 1165
    • DivK1c_000405
    • BDBM50221768
    • 5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol
    • NSC-757811
    • DB01288
    • Dosberotec
    • fenoterol HBr
    • Berotec
    • KBio2_006862
    • Th-1165;Phenoterol
    • Phenoterol
    • NCGC00015430-11
    • AB00053590
    • Th-1165;Th 1165;Th1165; Phenoterol;Partusisten
    • BCP29485
    • Benzyl alcohol, 3,5-dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)-
    • 1-(p-Hydroxyphenyl)-2-((beta-hydroxy-beta-(3',5'-dihydroxyphenyl))ethyl)aminopropane
    • KBioGR_001507
    • CHEMBL32800
    • 1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-((4-hydroxyphenyl)isopropylamino)ethane
    • Inchi: 1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3
    • Chiave InChI: LSLYOANBFKQKPT-UHFFFAOYSA-N
    • Sorrisi: OC(C1C=C(C=C(C=1)O)O)CNC(C)CC1C=CC(=CC=1)O

Proprietà calcolate

  • Massa esatta: 303.147
  • Massa monoisotopica: 303.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 436
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 4.8
  • Superficie polare topologica: 93A^2

1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- Letteratura correlata

Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd